1-Hexanol-d3
Overview
Description
1-Hexanol-d3 is a deuterated form of 1-Hexanol, an organic alcohol with a six-carbon chain and a molecular formula of C6H11D3O. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy. This colorless liquid is slightly soluble in water but miscible with diethyl ether and ethanol .
Preparation Methods
1-Hexanol-d3 can be synthesized through several methods. One common synthetic route involves the deuteration of 1-Hexanol using deuterium oxide (D2O) in the presence of a catalyst. Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Chemical Reactions Analysis
1-Hexanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to hexane using reducing agents such as lithium aluminium hydride (LiAlH4).
Scientific Research Applications
1-Hexanol-d3 is widely used in scientific research due to its deuterium labeling, which makes it an excellent internal standard for NMR spectroscopy. It is also used in studies involving the modulation of actomyosin adenosine triphosphatase activity and the function of actomyosin motor proteins . Additionally, it serves as a precursor to plasticizers, chemical intermediates for pharmaceuticals, perfume esters, and antiseptics .
Mechanism of Action
The mechanism of action of 1-Hexanol-d3 involves its interaction with various molecular targets. For instance, it uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis . This interaction can be studied using NMR spectroscopy to understand the molecular pathways involved.
Comparison with Similar Compounds
1-Hexanol-d3 can be compared with other similar compounds such as:
1-Hexanol: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.
Hexyl-d11 acetate: Another deuterated compound with different functional groups.
2-Hexanol and 3-Hexanol: Isomers of 1-Hexanol that differ in the position of the hydroxyl group. The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
1,1-dideuteriohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i6D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAUFGUXNUGDI-NCYHJHSESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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